molecular formula C13H16N4O4 B507104 3-(3-硝基-1H-1,2,4-三唑-1-基)金刚烷-1-羧酸 CAS No. 445228-83-1

3-(3-硝基-1H-1,2,4-三唑-1-基)金刚烷-1-羧酸

货号 B507104
CAS 编号: 445228-83-1
分子量: 292.29g/mol
InChI 键: CIKGWLMBQJIERA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans” are energetic materials containing an N(O)N–N fragment . They are synthesized from 1-amino-3-nitro-1H-1,2,4-triazole .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan .


Molecular Structure Analysis

The distal nitrogen of the azoxy group in these compounds is bonded to the nitrogen atom of the azole ring .


Chemical Reactions Analysis

The transformation of the amino group in aminofurazan allows for the synthesis of the corresponding nitro, azo, and methylene dinitramine substituted furazans .


Physical And Chemical Properties Analysis

These compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

科学研究应用

三唑衍生物在药物开发中的应用

三唑类是一类五元杂环化合物,因其广泛的生物活性而备受关注,在药物开发中具有潜力。三唑衍生物因其抗炎、抗血小板、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性而备受关注。这些化合物已成为多项研究的组成部分,旨在为各种疾病(包括严重影响弱势群体的被忽视疾病)开发新药。三唑衍生物的合成涉及绿色化学、节能和可持续性的考虑,强调了开发有效制备方法的重要性(Ferreira 等人,2013 年)

基于金刚烷的化合物在神经退行性疾病治疗中的应用

金刚烷衍生物(如美金刚烷和金刚烷胺)已被用于治疗神经退行性疾病,如阿尔茨海默病和帕金森病。这些化合物对这些疾病的药理潜力超过了众所周知的金刚烷衍生物,为未来的研究指明了有希望的方向。研究人员专注于创造对神经退行性疾病具有更高疗效的生化活性金刚烷衍生物,表明金刚烷骨架在药物化学中的多功能性和重要性(Dembitsky 等人,2020 年)

未来方向

These compounds have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s .

属性

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c18-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)16-7-14-11(15-16)17(20)21/h7-9H,1-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKGWLMBQJIERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。